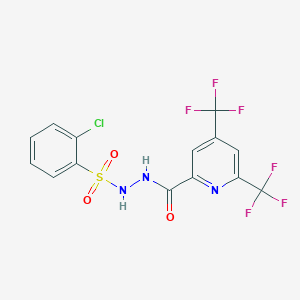

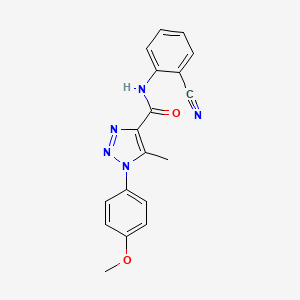

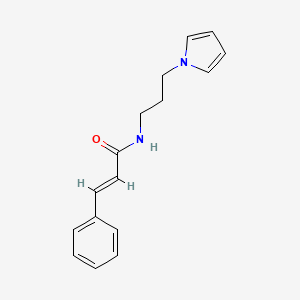

![molecular formula C21H23N3O2 B2769464 (2E)-2-cyano-N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide CAS No. 469870-52-8](/img/structure/B2769464.png)

(2E)-2-cyano-N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and structure. The name you provided appears to follow the IUPAC nomenclature rules for organic compounds .

Synthesis Analysis

The synthesis of organic compounds often involves reactions like addition, substitution, or elimination. The specifics would depend on the functional groups present in the molecule .Molecular Structure Analysis

The molecular structure can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information about the arrangement of atoms, the types of bonds, and the molecular weight .Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. The functional groups in the molecule (like the cyano group, the amide group, and the aromatic rings) would play a key role in its reactivity .Physical And Chemical Properties Analysis

Physical and chemical properties include things like melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the functional groups in the molecule .Scientific Research Applications

Crystal Packing and Molecular Interactions

Research on structurally similar compounds, such as ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoates, has highlighted the significance of non-traditional interactions in crystal packing. These compounds utilize rare N⋯π and O⋯π interactions alongside traditional hydrogen bonding, forming unique structural motifs in their crystalline state. These interactions have implications for understanding the solid-state behavior of related compounds, including "(2E)-2-cyano-N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide" (Zhenfeng Zhang et al., 2011).

Mechanofluorochromic Properties

The study of 3-aryl-2-cyano acrylamide derivatives, closely related to the target compound, has revealed that these materials exhibit mechanofluorochromic properties. This means their optical properties, such as luminescence, change in response to mechanical stimuli due to different stacking modes in their crystal structure. This property is significant for developing new materials for sensing and display technologies (Qing‐bao Song et al., 2015).

Inhibition of Tyrosine Kinase

Analogues of the active metabolite of leflunomide, which structurally resemble "this compound," have been shown to inhibit tyrosine kinase effectively. This enzyme plays a crucial role in various signaling pathways, and its inhibition can have therapeutic implications, especially in treating certain cancers and autoimmune diseases (Sutapa Ghosh et al., 1999).

Corrosion Inhibition

In the context of materials science, derivatives of acrylamide, including compounds similar to "this compound," have been investigated for their corrosion inhibition properties on metals in acidic solutions. These studies are crucial for developing new materials that can protect metals from corrosion, extending their lifespan in various industrial applications (Ahmed Abu-Rayyan et al., 2022).

Liquid Crystalline Polyacetylenes

The synthesis and study of side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens have shown significant potential in material science, particularly in the development of organic semiconductors and display technologies. These studies provide insights into how modifications to the molecular structure can influence the mesomorphic and optical properties of the material, which is relevant for the broader family of compounds including "this compound" (X. Kong & B. Tang, 1998).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-2-cyano-N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-4-24(5-2)19-10-8-18(9-11-19)23-21(25)17(15-22)14-16-6-12-20(26-3)13-7-16/h6-14H,4-5H2,1-3H3,(H,23,25)/b17-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMESLIHZAMZKFN-SAPNQHFASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

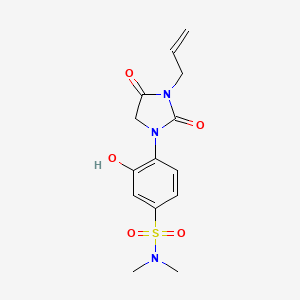

![2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2769382.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole](/img/structure/B2769388.png)

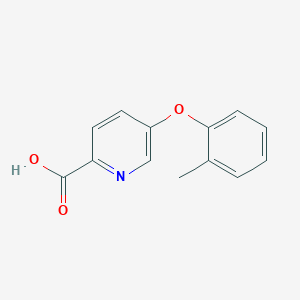

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea](/img/structure/B2769401.png)

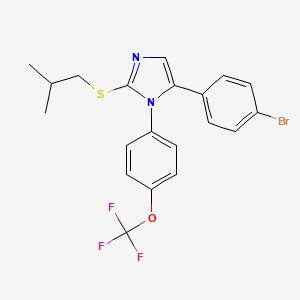

![2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2769403.png)

![Ethyl 5-[(2-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2769404.png)